molecular formula C15H12N2O2 B5550906 phenyl N-[4-(cyanomethyl)phenyl]carbamate

phenyl N-[4-(cyanomethyl)phenyl]carbamate

Cat. No.: B5550906
M. Wt: 252.27 g/mol
InChI Key: HCZBKUJEJWDFKL-UHFFFAOYSA-N
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Description

Phenyl N-[4-(cyanomethyl)phenyl]carbamate is an organic compound with the molecular formula C15H12N2O2 It is a carbamate derivative, characterized by the presence of a phenyl group and a cyanomethyl group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-[4-(cyanomethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylacetonitrile with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(cyanomethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Phenyl N-[4-(cyanomethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[4-(cyanomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Phenyl N-[4-(cyanomethyl)phenyl]carbamate can be compared with other carbamate derivatives, such as:

Uniqueness

This compound is unique due to the presence of both a phenyl group and a cyanomethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenyl N-[4-(cyanomethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-10-12-6-8-13(9-7-12)17-15(18)19-14-4-2-1-3-5-14/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBKUJEJWDFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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